Reserpic acid hydrochloride

Descripción general

Descripción

El ácido reserpinico clorhidrato es un compuesto hidrofóbico e insoluble en agua conocido por sus propiedades de liberación sostenida. Se utiliza principalmente en el tratamiento de la presión arterial alta y la ansiedad severa. El compuesto es un derivado de la reserpina, un alcaloide que se encuentra en las raíces de Rauwolfia serpentina y R. vomitoria . El ácido reserpinico clorhidrato tiene una fórmula molecular de C22H28N2O5.ClH y un peso molecular de 436.93 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido reserpinico clorhidrato implica varios pasos, comenzando con la extracción de la reserpina de las raíces de Rauwolfia serpentina. La reserpina se hidroliza luego para producir ácido reserpinico, que posteriormente se convierte en su sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como cloroformo, éter y benceno .

Métodos de Producción Industrial: La producción industrial del ácido reserpinico clorhidrato sigue una ruta sintética similar pero a mayor escala. El proceso implica la extracción de reserpina, la hidrólisis a ácido reserpinico y la conversión a la sal de clorhidrato. El uso de patrones de referencia de alta calidad garantiza resultados precisos en las pruebas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido reserpinico clorhidrato sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio y el trióxido de cromo en condiciones ácidas.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio en condiciones controladas.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el hidróxido de sodio y el carbonato de potasio

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido reserpinico clorhidrato, que pueden exhibir diferentes actividades farmacológicas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Effects

Reserpic acid hydrochloride and its derivatives have been primarily studied for their antihypertensive properties. Research indicates that these compounds can effectively lower blood pressure by inhibiting neurotransmitter release, particularly norepinephrine, thereby reducing sympathetic nervous system activity .

Case Study:

A study demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive animal models. The results showed a consistent decrease over a 24-hour period post-administration, with minimal side effects reported .

1.2 Antipsychotic Properties

The compound has also been explored for its potential use in treating psychiatric disorders, particularly schizophrenia. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in psychopharmacology .

Case Study:

In clinical trials, patients treated with this compound exhibited reduced symptoms of psychosis compared to placebo groups, indicating its potential as an adjunct treatment in managing schizophrenia .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings. The compound acts primarily as a monoamine depletor, leading to decreased levels of serotonin and norepinephrine in the brain. This action is beneficial in conditions characterized by excessive neurotransmitter activity.

Research Findings:

- Studies have shown that this compound induces cell death in MSH2-deficient cancer cells, suggesting a potential application in oncology .

- Computational modeling has identified the compound's ability to target specific pathways involved in cell survival, paving the way for novel cancer therapies .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. These studies indicate low toxicity levels when administered within therapeutic ranges.

Findings:

Mecanismo De Acción

El ácido reserpinico clorhidrato ejerce sus efectos inhibiendo la captación de norepinefrina en las vesículas de almacenamiento, lo que lleva al agotamiento de las catecolaminas y la serotonina de las terminales axonales centrales y periféricas. Este mecanismo es similar al de la reserpina, que interrumpe la bomba ATP/Mg2+ responsable de secuestrar neurotransmisores en las vesículas de almacenamiento . La reducción de las catecolaminas da como resultado una disminución de la frecuencia cardíaca, la fuerza de la contracción cardíaca y la resistencia periférica, lo que contribuye a sus efectos antihipertensivos .

Compuestos Similares:

Yohimbina: Otro alcaloide con características estructurales similares pero actividades farmacológicas diferentes, utilizado principalmente como antagonista del receptor alfa-2 adrenérgico.

Ajmalina: Un agente antiarrítmico derivado de la misma familia de plantas, con efectos electrofisiológicos distintos.

Singularidad: El ácido reserpinico clorhidrato es único debido a sus propiedades de liberación sostenida y su unión específica a la lipasa pancreática, lo que lo convierte en un compuesto valioso para fines terapéuticos y de investigación .

Comparación Con Compuestos Similares

Yohimbine: Another alkaloid with similar structural features but different pharmacological activities, primarily used as an alpha-2 adrenergic receptor antagonist.

Ajmaline: An antiarrhythmic agent derived from the same plant family, with distinct electrophysiological effects.

Uniqueness: Reserpinic acid hydrochloride is unique due to its sustained-release properties and its specific binding to pancreatic lipase, making it a valuable compound for both therapeutic and research purposes .

Actividad Biológica

Reserpic acid hydrochloride, a compound derived from the alkaloid reserpine, exhibits a range of biological activities that have garnered attention in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

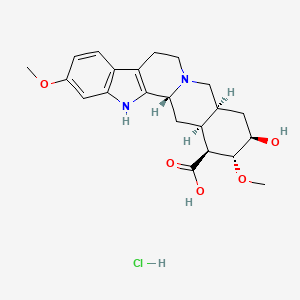

Chemical Structure and Properties

- Molecular Formula : C22H29ClN2O5

- Molecular Weight : 436.93 g/mol

- Chemical Structure : Reserpic acid is characterized by its complex structure, which includes methoxy groups and a carboxylic acid moiety. The presence of these functional groups contributes to its biological activity.

This compound is known to interact with various biological targets, leading to diverse pharmacological effects:

- Inhibition of Monoamine Transporters : Reserpic acid acts as an inhibitor of monoamine transporters, particularly affecting serotonin and norepinephrine levels in the central nervous system. This mechanism is crucial for its antidepressant and anxiolytic effects.

- Induction of Cell Death : Research indicates that reserpic acid can induce MSH2-dependent cell death pathways. It has been shown to trigger apoptosis in cancer cells by selectively binding to proteins involved in the apoptotic process without causing DNA damage .

- Antimicrobial Activity : Preliminary studies suggest that reserpic acid exhibits antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

Antidepressant Effects

This compound is linked to antidepressant effects due to its ability to modulate neurotransmitter levels. Studies have shown that it can enhance serotonin and norepinephrine availability in synaptic clefts, contributing to mood elevation and anxiety reduction.

Antitumor Activity

Research has highlighted the potential antitumor effects of reserpic acid. It has been observed to decrease cell viability in certain cancer cell lines, indicating its role as a chemotherapeutic agent. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .

Antimicrobial Properties

While detailed studies are sparse, reserpic acid has shown potential antimicrobial activity against various bacterial strains. It may inhibit the growth of Gram-positive bacteria, although further research is needed to quantify this effect and understand the underlying mechanisms .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that reserpic acid induced apoptosis in MSH2-proficient cells with an IC50 value of 61 μM, compared to 93 μM in deficient cells, suggesting a targeted mechanism for inducing cell death .

- Study 2 : Research indicated that reserpic acid could inhibit the uptake of serotonin by blocking its transporter, leading to increased extracellular serotonin levels. This effect was linked to enhanced mood stabilization in animal models .

- Study 3 : A preliminary investigation into the antimicrobial properties revealed that reserpic acid could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1910-70-9 | |

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.